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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing patch-clamp
electrophysiology for studying the effects of Lappaconitine, a diterpenoid alkaloid with known
analgesic and antiarrhythmic properties. The primary mechanism of action of Lappaconitine is
the blockade of voltage-gated sodium channels (Navs).[1][2][3] This document outlines detailed
protocols for investigating Lappaconitine's interaction with these channels, as well as its effects
on other relevant targets such as P2X3 receptors.

Introduction to Lappaconitine

Lappaconitine is a C18-diterpenoid alkaloid derived from plants of the Aconitum and
Delphinium species.[3] It has been clinically used for its analgesic and anti-inflammatory
effects.[4] The primary pharmacological action of Lappaconitine is the irreversible and voltage-
dependent blockade of voltage-gated sodium channels, with a preference for the open state of
the channel.[5] This blockade reduces neuronal excitability, thereby producing its analgesic and
antiarrhythmic effects.[3][5] Notably, Lappaconitine has been shown to be a potent inhibitor of
the Nav1l.7 sodium channel subtype, a key player in pain signaling pathways.[1][6][7]
Additionally, studies suggest that Lappaconitine's analgesic effects may also involve the
modulation of P2X3 receptors in dorsal root ganglion (DRG) neurons.[4][8][9]

Quantitative Data Summary
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The following table summarizes the known quantitative data for Lappaconitine's effects on
various ion channels. This data has been compiled from multiple electrophysiological studies.
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lon Channel Key
Compound Cell Type Method Reference
Subtype Parameters
IC50: 27.67
N Whole-Cell
Lappaconitin UM (at -70
Navl.7 HEK293 Patch-Clamp ) [1][6]
e ) mV holding
(Incubation) ]
potential)
IC50: 65.33
- Whole-Cell
Lappaconitin pM (at -50
Navl.7 HEK293 Patch-Clamp ) [6]
e ) mV holding
(Perfusion) )
potential)
IC50: 133.20
N Whole-Cell
Lappaconitin UM (at -70
Navl.7 HEK293 Patch-Clamp ] [6]
e ) mV holding
(Perfusion) ]
potential)
IC50: 221.30
N Whole-Cell
Lappaconitin UM (at -120
Navl.7 HEK293 Patch-Clamp ) [6]
e ) mV holding
(Perfusion) ]
potential)
Negative
N Cardiac Na+ ) ] inotropic
Lappaconitin Guinea-Pig ] )
Channels Atri Tissue Bath action at 0.06  [10]
e ria
(hH1/Nav1.5) UM; Asystole
at 4.5 uM
Aconitine
Whole-Cell IC50: 59.30
(related Navl.7 HEK293 [6]
. Patch-Clamp pmol/L
alkaloid)
» Two-
Aconitine )
hERG Xenopus Microelectrod  IC50: 1.801
(related [11]
) (Kv11l.1) Oocytes e Voltage- UM
alkaloid)
Clamp
Aconitine Kvl1l.5 Xenopus Two- IC50: 0.796 [11]
(related Oocytes Microelectrod  uM
alkaloid)
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e Voltage-

Clamp

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Recording of
Lappaconitine's Effect on Navl.7 Channels in HEK293

Cells

This protocol is adapted from studies investigating the inhibitory effects of Lappaconitine on
human Navl.7 channels stably expressed in Human Embryonic Kidney (HEK293) cells.[1][6]

1. Cell Preparation:
o Culture HEK293 cells stably expressing the human Navl1.7 channel alpha subunit.

o Plate cells onto glass coverslips 24-48 hours prior to the experiment to achieve 50-70%
confluency.

» Prior to recording, transfer a coverslip to the recording chamber on the microscope stage.
2. Solutions:
« Internal (Pipette) Solution (in mM):

o 140 CsF

10 NacCl

[¢]

1.1 EGTA

[e]

10 HEPES

o

[¢]

Adjust pH to 7.3 with CsOH.

[e]

Filter the solution using a 0.2 um syringe filter before use.

o External (Bath) Solution (in mM):
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140 NacCl

[e]

3 KClI

o

[¢]

1 MgClz

1 CaCl2

[¢]

10 HEPES

[e]

o

10 Glucose

[¢]

Adjust pH to 7.4 with NaOH.

Lappaconitine Stock Solution:

o Prepare a high-concentration stock solution of Lappaconitine in dimethyl sulfoxide
(DMSO).

o Dilute the stock solution in the external solution to the desired final concentrations on the
day of the experiment. The final DMSO concentration should be kept low (e.g., <0.1%) to
avoid solvent effects.

. Electrophysiological Recording:

Pull borosilicate glass pipettes to a resistance of 2-4 MQ when filled with the internal
solution.

Establish a giga-ohm seal (>1 GQ) between the patch pipette and the cell membrane.

Rupture the cell membrane to achieve the whole-cell configuration.

Allow the cell to stabilize for a few minutes before starting the voltage-clamp protocol.
. Voltage-Clamp Protocol for Tonic Block:

Hold the cell at a holding potential of -120 mV to ensure most channels are in the resting
state.
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e Apply depolarizing test pulses to 0 mV for 20 ms to elicit Nav1.7 currents.

o Apply these test pulses at a low frequency (e.g., 0.1 Hz) to establish a stable baseline
current.

o Perfuse the cell with increasing concentrations of Lappaconitine. Due to its slow and
irreversible binding, allow sufficient time (at least 10-20 minutes) for the drug effect to reach
a steady state at each concentration.[1][6]

» Record the reduction in the peak inward current at each concentration.
5. Voltage-Clamp Protocol for State-Dependence:

o To investigate the voltage-dependence of the block, repeat the tonic block protocol at
different holding potentials (e.g., -90 mV, -70 mV) to alter the proportion of channels in the
resting and inactivated states.[6]

6. Data Analysis:
o Measure the peak sodium current amplitude before and after Lappaconitine application.

o Construct concentration-response curves by plotting the percentage of current inhibition
against the Lappaconitine concentration.

 Fit the concentration-response data with the Hill equation to determine the IC50 value.

Protocol 2: Investigating Lappaconitine's Effect on P2X3
Receptors in Dorsal Root Ganglion (DRG) Neurons

This protocol provides a framework for studying the modulatory effects of Lappaconitine on
P2X3 receptors, which are implicated in its analgesic mechanism.[8][9]

1. DRG Neuron Preparation:

« |solate dorsal root ganglia from rodents in accordance with institutional animal care and use
guidelines.
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o Dissociate the ganglia enzymatically (e.g., using collagenase and trypsin) and mechanically
to obtain a single-cell suspension.

o Plate the dissociated neurons on coated coverslips and culture them for 24-48 hours.
2. Solutions:
 Internal (Pipette) Solution (in mM):

o 140 KClI

[e]

2 MgClz

10 HEPES

o

1 EGTA

[¢]

[e]

4 Mg-ATP

[e]

Adjust pH to 7.2 with KOH.
o External (Bath) Solution (in mM):

140 NacCl

[¢]

[¢]

5 KClI

2 CaCl2

[e]

o

1 MgClz

10 HEPES

[¢]

o

10 Glucose

[e]

Adjust pH to 7.4 with NaOH.

e Agonist and Lappaconitine Solutions:
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o Prepare stock solutions of a P2X3 receptor agonist, such as a,3-methylene ATP (a,[3-
meATP), in water.

o Prepare a stock solution of Lappaconitine in DMSO.

o Dilute the stocks in the external solution to the final desired concentrations.
. Electrophysiological Recording:

Use borosilicate glass pipettes with a resistance of 3-5 MQ.

Establish a whole-cell patch-clamp configuration on small-diameter DRG neurons, which are
more likely to express P2X3 receptors.[12]

Clamp the membrane potential at -60 mV.
. Experimental Procedure:
Record baseline currents.

Apply the P2X3 agonist (e.g., 10 uM a,3-meATP) for a short duration (e.g., 2 seconds) to
evoke an inward current. P2X3 receptors desensitize rapidly.[12]

Wash the cell with the external solution until the current returns to baseline.
Pre-incubate the neuron with Lappaconitine for a designated period.
Co-apply the P2X3 agonist and Lappaconitine and record the evoked current.
Wash out the drugs to assess the reversibility of the effect.

. Data Analysis:

Measure the peak amplitude of the agonist-evoked inward current in the absence and
presence of Lappaconitine.

Calculate the percentage of inhibition or modulation of the P2X3 receptor current by
Lappaconitine.
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Caption: Proposed signaling pathway for Lappaconitine's analgesic effect.
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Caption: General workflow for a patch-clamp experiment with Lappaconitine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 12 /12 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b8069418?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8069418?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

